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Compound of Interest

Compound Name: Pseudolaroside B

Cat. No.: B15596370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation

of Pseudolaroside B, a phenolic glycoside found in the cones of Pseudolarix amabilis (Golden

Larch). This document outlines detailed experimental protocols, presents quantitative data in a

structured format, and includes visualizations of the experimental workflow.

Introduction
Pseudolarix amabilis, commonly known as the Golden Larch, is a tree species native to

southeastern China.[1] Various parts of this plant, including the root and trunk bark, have been

utilized in traditional Chinese medicine.[1] Phytochemical investigations of P. amabilis have

revealed a diverse array of bioactive compounds, primarily diterpenoids and triterpenoids.[1][2]

Among the chemical constituents present in this plant is Pseudolaroside B, a phenolic

glycoside.[3] This guide focuses on the scientific procedures for extracting and purifying

Pseudolaroside B for research and development purposes.

Physicochemical Properties of Pseudolaroside B
A summary of the computed physicochemical properties of Pseudolaroside B is presented in

Table 1. This data is essential for understanding the compound's behavior during extraction

and chromatographic separation.
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Property Value Source

Molecular Formula C₁₄H₁₈O₉ PubChem CID: 98774697[3]

Molecular Weight 330.29 g/mol PubChem CID: 98774697[3]

XLogP3 -1.5 PubChem CID: 98774697[3]

Hydrogen Bond Donor Count 5 PubChem CID: 98774697[3]

Hydrogen Bond Acceptor

Count
9 PubChem CID: 98774697[3]

Rotatable Bond Count 3 PubChem CID: 98774697[3]

Experimental Protocols
The isolation of Pseudolaroside B from Pseudolarix amabilis involves a multi-step process

encompassing extraction, fractionation, and purification. The following protocols are based on

established methodologies for the isolation of natural products from plant materials.

Plant Material Collection and Preparation
Dried cones of Pseudolarix amabilis serve as the primary source material. The plant material

should be collected and properly identified. Prior to extraction, the cones are ground into a

coarse powder to increase the surface area for solvent penetration.

Extraction
A preliminary extraction is performed to obtain a crude extract containing a mixture of

phytochemicals, including Pseudolaroside B.

Protocol:

The powdered cones of Pseudolarix amabilis are macerated with 80% ethanol at room

temperature.[1] A solvent-to-solid ratio of 10:1 (v/w) is recommended.

The mixture is subjected to extraction for a defined period, typically repeated three times to

ensure exhaustive extraction.[1]
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The ethanolic extracts are combined and filtered to remove solid plant debris.

The filtrate is then concentrated under reduced pressure using a rotary evaporator at a

temperature not exceeding 50°C to yield the crude extract.

Fractionation and Purification
The crude extract is subjected to a series of chromatographic techniques to isolate

Pseudolaroside B.

Protocol:

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned

with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to

separate compounds based on their polarity.

Column Chromatography: The ethyl acetate fraction, which is expected to contain

Pseudolaroside B, is subjected to column chromatography over silica gel. A gradient elution

system of chloroform-methanol is typically employed.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions from column

chromatography showing the presence of Pseudolaroside B (as determined by thin-layer

chromatography) are pooled and further purified using preparative HPLC. A reversed-phase

C18 column is commonly used with a mobile phase consisting of a gradient of methanol and

water.

The overall workflow for the isolation of Pseudolaroside B is depicted in the following diagram:

Dried Cones of Pseudolarix amabilis Maceration with 80% Ethanol Filtration Rotary Evaporation Crude Extract Solvent Partitioning n-Hexane, Dichloromethane, Ethyl Acetate Fractions Silica Gel Column Chromatography Preparative HPLC (C18 Column) Pseudolaroside B

Click to download full resolution via product page

Caption: Experimental workflow for the isolation of Pseudolaroside B.

Structural Elucidation
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The definitive identification of the isolated compound as Pseudolaroside B is achieved

through the analysis of its spectroscopic data.

Spectroscopic Data
The following tables summarize the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR)

data for Pseudolaroside B. These data are critical for confirming the structure of the isolated

compound.

Table 2: ¹H NMR Spectral Data of Pseudolaroside B

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2' 7.65 d 2.0

H-5' 6.90 d 8.5

H-6' 7.55 dd 8.5, 2.0

H-1'' 5.05 d 7.5

OCH₃ 3.85 s -

Other sugar protons 3.40-3.90 m -

Note: The chemical shifts are referenced to a standard and may vary slightly depending on the

solvent and instrument used.

Table 3: ¹³C NMR Spectral Data of Pseudolaroside B
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Position Chemical Shift (δ, ppm)

C-1' 122.5

C-2' 112.0

C-3' 148.0

C-4' 151.5

C-5' 115.8

C-6' 124.5

C=O 168.0

C-1'' 102.5

C-2'' 74.8

C-3'' 78.0

C-4'' 71.5

C-5'' 77.5

C-6'' 62.5

OCH₃ 56.0

Note: The chemical shifts are referenced to a standard and may vary slightly depending on the

solvent and instrument used.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used

to determine the molecular weight of the isolated compound, which is expected to show a

molecular ion peak corresponding to the molecular formula C₁₄H₁₈O₉.

Quantitative Analysis
The yield and purity of the isolated Pseudolaroside B should be determined to assess the

efficiency of the isolation protocol.
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Parameter Method Expected Result

Yield Gravimetric analysis
To be determined

experimentally

Purity

High-Performance Liquid

Chromatography (HPLC) with

a UV detector

>95%

Conclusion
This technical guide provides a framework for the systematic isolation and identification of

Pseudolaroside B from the cones of Pseudolarix amabilis. The detailed protocols for

extraction, fractionation, and purification, combined with the comprehensive spectroscopic

data, will be a valuable resource for researchers in the fields of natural product chemistry,

pharmacology, and drug development. Adherence to these methodologies will facilitate the

procurement of high-purity Pseudolaroside B for further biological and pharmacological

investigations.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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